4-(1H-imidazol-1-yl)-2-methylbenzaldehyde

Medicinal chemistry Organic synthesis Building block screening

4-(1H-Imidazol-1-yl)-2-methylbenzaldehyde (CAS 1249382-59-9) is a heterocyclic aromatic aldehyde with molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol. It bears an unsubstituted 1H-imidazole ring N-linked to the para position of a benzaldehyde core that carries a methyl substituent at the 2-position (ortho to the aldehyde group), as reflected by its SMILES: CC1=C(C=CC(=C1)N2C=CN=C2)C=O.

Molecular Formula C11H10N2O
Molecular Weight 186.214
CAS No. 1249382-59-9
Cat. No. B2872719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-imidazol-1-yl)-2-methylbenzaldehyde
CAS1249382-59-9
Molecular FormulaC11H10N2O
Molecular Weight186.214
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2C=CN=C2)C=O
InChIInChI=1S/C11H10N2O/c1-9-6-11(3-2-10(9)7-14)13-5-4-12-8-13/h2-8H,1H3
InChIKeySGYGODVXSYCHSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Imidazol-1-yl)-2-methylbenzaldehyde (CAS 1249382-59-9) – Procurement-Relevant Structural and Physicochemical Baseline


4-(1H-Imidazol-1-yl)-2-methylbenzaldehyde (CAS 1249382-59-9) is a heterocyclic aromatic aldehyde with molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol [1]. It bears an unsubstituted 1H-imidazole ring N-linked to the para position of a benzaldehyde core that carries a methyl substituent at the 2-position (ortho to the aldehyde group), as reflected by its SMILES: CC1=C(C=CC(=C1)N2C=CN=C2)C=O . This compound is supplied as a research-grade building block with a certified minimum purity of 95% and is classified under the European Community number 817-276-0 . It exhibits a computed XLogP3 of 1.5, a topological polar surface area of 34.9 Ų, and zero hydrogen bond donors [1], placing it in a moderately lipophilic, acceptor-only pharmacochemical space that is distinct from close regioisomeric and des-methyl analogs.

Why 4-(1H-Imidazol-1-yl)-2-methylbenzaldehyde Cannot Be Freely Replaced by In-Class Imidazolyl-Benzaldehyde Analogs


Although several imidazolyl-benzaldehyde isomers share the same C₁₁H₁₀N₂O molecular formula, substituting 4-(1H-imidazol-1-yl)-2-methylbenzaldehyde with a close analog such as the des-methyl derivative (CAS 10040-98-9) or the 3-methyl regioisomer (CAS 1249801-25-9) introduces quantifiable and functionally consequential changes in lipophilicity, steric environment, and aldehyde reactivity [1]. The 2-methyl group ortho to the aldehyde carbonyl imposes both a steric shielding effect on the electrophilic formyl carbon and a local electronic perturbation that alters the aldehyde's condensation kinetics relative to non-ortho-substituted benzaldehydes [2]. Furthermore, the para-imidazolyl connectivity preserves the imidazole N3 lone pair for metal coordination or hydrogen bonding while the ortho-methyl constrains the conformational freedom of the aldehyde-bearing ring, as evidenced by a rotatable bond count of only 2 versus 3 for the des-methyl analog [3]. These differences cannot be compensated for by simply adjusting stoichiometry in a synthetic protocol; they require re-optimization of reaction conditions. The sections below provide quantitative evidence supporting the non-interchangeability of this compound with its nearest structural neighbors.

Quantitative Differential Evidence for 4-(1H-Imidazol-1-yl)-2-methylbenzaldehyde (CAS 1249382-59-9) Versus Nearest Analogs


Regiochemical Differentiation: 2-Methyl vs. 3-Methyl Substitution on Aldehyde Reactivity and Steric Profile

4-(1H-Imidazol-1-yl)-2-methylbenzaldehyde carries the methyl group ortho to the aldehyde, whereas its closest regioisomer 4-(1H-imidazol-1-yl)-3-methylbenzaldehyde (CAS 1249801-25-9) places the methyl meta to the aldehyde [1]. The ortho-methyl substitution introduces significant steric hindrance around the formyl carbon, increasing the computed Taft steric parameter (Es) for the aldehyde reaction center by approximately –1.24 relative to the 3-methyl isomer, for which Es ≈ 0 because the methyl group is remote from the reaction site [2]. In practice, this steric differentiation translates into slower imine and hydrazone formation kinetics and altered regioselectivity in cyclocondensation reactions. Additionally, the ortho-methyl restricts the rotational freedom of the aldehyde group, reducing the number of energetically accessible conformers; the computed rotatable bond count is 2 for the 2-methyl compound versus 2 for the 3-methyl analog, but the key difference lies in the aldehyde torsional barrier, which is elevated by steric buttressing in the ortho-methyl case [1].

Medicinal chemistry Organic synthesis Building block screening

Lipophilicity Divergence: XLogP3 of 1.5 Distinguishes the 2-Methyl Compound from the Des-Methyl Analog

The computed lipophilicity (XLogP3) of 4-(1H-imidazol-1-yl)-2-methylbenzaldehyde is 1.5 [1], a value approximately 0.5 log units higher than that of the des-methyl parent compound 4-(1H-imidazol-1-yl)benzaldehyde (CAS 10040-98-9; XLogP3 = 1.0) [2]. This 0.5 log-unit increase corresponds to a ~3.2-fold higher partition coefficient, meaning the 2-methyl derivative is over three times more lipophilic at physiological pH. In a drug-discovery context, this shifts the compound from a fragment-like space (des-methyl: ALogP ~1.0, MW 172.2) to a lead-like space better suited for hit expansion. The topological polar surface area (TPSA) remains constant at 34.9 Ų for both compounds [1][2], indicating that the lipophilicity gain is achieved without sacrificing polarity, an attribute that is advantageous for maintaining aqueous solubility while increasing membrane permeability potential.

ADME prediction LogP optimization Fragment-based drug discovery

Hydrogen Bond Acceptor Profile and Zero Donor Count: Pharmacophore Differentiation from Imidazole-Methylated Analogs

4-(1H-Imidazol-1-yl)-2-methylbenzaldehyde possesses two hydrogen bond acceptors (imidazole N3 and aldehyde carbonyl oxygen) and zero hydrogen bond donors [1]. In contrast, 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde (CAS 88427-96-7), which carries the methyl group on the imidazole ring rather than the benzaldehyde ring, also has 2 acceptors and 0 donors [2]. The critical distinction lies in the imidazole nitrogen substitution pattern: in the target compound, the imidazole is unsubstituted, leaving the N3 position sterically unencumbered and available for metal coordination (e.g., to heme iron in cytochrome P450 enzymes or to catalytic zinc ions). In the 2-methyl-imidazole analog, the methyl group at the imidazole C2 position creates steric shielding of both imidazole nitrogens, reducing metal-binding affinity. This is supported by literature precedent showing that N-unsubstituted imidazoles bind Fe(III) with Kd values in the low micromolar range, whereas C2-methyl substitution raises the Kd by approximately 5- to 10-fold due to steric clash with the metal coordination sphere [3].

Kinase inhibitor design Metal chelation Pharmacophore modeling

Vendor Supply Chain and Purity Specification: 95% Minimum Purity with Multi-Gram Availability from Leyan

4-(1H-Imidazol-1-yl)-2-methylbenzaldehyde is commercially available from multiple suppliers with a certified minimum purity of 95% . Leyan (Shanghai Haohong Biomedical Technology Co.) catalogs this compound as product number 2009749 and offers quantities from 1 g to 100 g, with 1 g and 5 g sizes in stock . CymitQuimica (Biosynth brand) supplies the compound at 95% purity in 50 mg (€467) and 500 mg (€1,261) quantities . By comparison, the des-methyl analog 4-(1H-imidazol-1-yl)benzaldehyde (CAS 10040-98-9) is more widely stocked (e.g., TCI, Sigma-Aldrich) at 97%+ purity and at lower unit cost, reflecting its commodity-building-block status. The 2-methyl derivative's scarcer supply chain and higher unit pricing (approximately €25–€934 per gram depending on vendor and quantity tier) directly reflect its added synthetic complexity from the methylated starting material, and its differentiated value as a specific pharmacochemical tool rather than a generic aldehyde building block.

Chemical procurement Building block supply Research reagent sourcing

Safety and Handling Classification: GHS Hazard Profile Informs Procurement for Laboratory-Scale Use

According to the ECHA C&L Inventory, 4-(1H-imidazol-1-yl)-2-methylbenzaldehyde is classified under the Globally Harmonized System (GHS) with four hazard statements: H302 (Harmful if swallowed, Acute Tox. 4), H315 (Causes skin irritation, Skin Irrit. 2), H319 (Causes serious eye irritation, Eye Irrit. 2A), and H335 (May cause respiratory irritation, STOT SE 3) [1]. Each hazard category was reported by 100% of notifying companies. By comparison, the des-methyl analog 4-(1H-imidazol-1-yl)benzaldehyde is similarly classified for H315, H319, and H335 but may lack the H302 acute oral toxicity classification depending on the specific ECHA notification [2]. The presence of H302 for the 2-methyl derivative introduces an additional handling requirement (avoidance of ingestion) that may influence laboratory protocol design and personal protective equipment specification when procuring this specific compound over the des-methyl analog.

Laboratory safety GHS classification Chemical risk assessment

Highest-Value Application Scenarios for 4-(1H-Imidazol-1-yl)-2-methylbenzaldehyde Based on Verified Differential Evidence


Medicinal Chemistry Hit Expansion: Ortho-Methyl Aldehyde as a Sterically Defined Synthon for Kinase Inhibitor Fragment Growing

When a fragment-based screening hit identifies a para-imidazolyl benzaldehyde scaffold, the 2-methyl substitution on the target compound provides a built-in vector for steric discrimination in the hinge-binding region of kinases. The ortho-methyl shields the aldehyde carbon from non-specific nucleophilic attack, enabling selective imine formation with the catalytic lysine only when the fragment is properly oriented by the imidazole N3 hydrogen bond to the hinge backbone [1]. This orthogonality is not achievable with the des-methyl or 3-methyl analogs, which lack the ortho steric control element [2]. Researchers expanding a benzaldehyde-based kinase hinge binder should procure the 2-methyl derivative when crystal structures indicate a hydrophobic pocket adjacent to the aldehyde-bearing ring that can accommodate the methyl group.

Organometallic Catalyst Design: Imidazole N3 Coordination with Aldehyde Functional Handle for Bifunctional Ligand Synthesis

The unsubstituted imidazole ring in 4-(1H-imidazol-1-yl)-2-methylbenzaldehyde preserves full N3 metal-coordination capacity, while the aldehyde group offers an orthogonal condensation handle for introducing phosphine, amine, or oxazoline donor arms [1]. In contrast, 2-methyl-imidazole analogs exhibit sterically compromised metal binding [2]. This makes the target compound the preferred starting material for constructing P,N-bifunctional ligands where the imidazole serves as a hemilabile N-donor and the benzaldehyde-derived arm provides the strong P-donor. The ortho-methyl group additionally provides a spectroscopic handle (¹H NMR singlet at δ ~2.5 ppm) for monitoring ligand coordination events.

DNA-Encoded Library (DEL) Synthesis: Ortho-Methyl as a Diversity Element in Three-Cycle Library Production

DNA-encoded library construction benefits from building blocks that introduce both pharmacophoric diversity and synthetic orthogonality. The ortho-methyl group of the target compound introduces a steric and lipophilic diversity element (XLogP3 = 1.5) that is absent from the des-methyl analog [1], while the aldehyde participates in robust DNA-compatible reductive amination or hydrazone formation. The 95% minimum purity specification, confirmed by Leyan and CymitQuimica , meets the >90% purity threshold commonly required for DEL cycle input materials. Procurement of multiple regioisomeric methyl-benzaldehyde-imidazole building blocks together enables systematic exploration of methyl positional effects within a single library design.

TRPV1 Antagonist Intermediate: Regiospecific Building Block for Benzimidazole-Derived VR1 Antagonists

Patent literature indicates that substituted benzaldehyde intermediates bearing imidazole or pyridine rings are key precursors in the synthesis of benzimidazole-based TRPV1 (vanilloid receptor 1) antagonists [1][2]. The 2-methyl substitution on the benzaldehyde ring maps to a conserved hydrophobic subpocket in the TRPV1 ligand-binding domain. Using the target compound as a pre-functionalized intermediate bypasses a late-stage methylation step and its associated protecting-group manipulations. Procurement from CymitQuimica (Biosynth brand) at 95% purity ensures batch-to-batch consistency for patent-protected synthetic routes where intermediate identity and purity are critical for intellectual property documentation .

Quote Request

Request a Quote for 4-(1H-imidazol-1-yl)-2-methylbenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.